molecular formula C11H20O B14482101 1-tert-Butylcyclohexane-1-carbaldehyde CAS No. 66261-96-9

1-tert-Butylcyclohexane-1-carbaldehyde

Cat. No.: B14482101
CAS No.: 66261-96-9
M. Wt: 168.28 g/mol
InChI Key: CSRGOJQAILJXMV-UHFFFAOYSA-N
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Description

1-tert-Butylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a tert-butyl group and a carbaldehyde moiety attached to the same carbon atom of the cyclohexane ring. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The tert-butyl group introduces significant steric hindrance, which profoundly influences the compound’s reactivity, solubility, and stability. This aldehyde is primarily utilized in organic synthesis, particularly in the development of chiral catalysts and fragrance intermediates, where steric effects are leveraged to control reaction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-tert-butylcyclohexane using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the cyclohexane ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 1-tert-Butylcyclohexane-1-carboxylic acid.

    Reduction: 1-tert-Butylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

1-tert-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of fragrances and flavors due to its aldehyde functional group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 1-tert-butylcyclohexane-1-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, resulting in the formation of a primary alcohol. The molecular targets and pathways involved vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-tert-Butylcyclohexane-1-carbaldehyde with three analogous cyclohexanecarbaldehydes, focusing on structural, physical, and reactivity differences.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Position(s) Key Physical Properties*
This compound C₁₁H₁₈O 166.26 tert-butyl 1 High steric hindrance; low polarity
1-Allyl-4-tert-butyl-cyclohexanecarbaldehyde C₁₄H₂₄O 208.34 allyl, tert-butyl 1, 4 Increased conjugation potential
1-Isopropylcyclohexane-1-carbaldehyde C₁₀H₁₆O 152.23 isopropyl 1 Moderate steric bulk
1-Adamantylcyclohexane-1-carbaldehyde C₁₇H₂₄O 244.37 adamantyl 1 Extreme rigidity and hydrophobicity

Key Comparative Findings

Steric and Electronic Effects

  • This compound : The tert-butyl group at position 1 creates a highly congested environment around the aldehyde, drastically reducing its susceptibility to nucleophilic addition reactions (e.g., aldol condensations) compared to less hindered analogs .
  • The tert-butyl group at position 4 further modulates solubility in nonpolar solvents .
  • 1-Isopropylcyclohexane-1-carbaldehyde : The smaller isopropyl group offers reduced steric shielding, allowing faster aldehyde reactivity in nucleophilic substitutions compared to the tert-butyl analog.
  • 1-Adamantylcyclohexane-1-carbaldehyde : The adamantyl group provides exceptional rigidity and hydrophobicity, making this compound valuable in supramolecular chemistry but synthetically challenging due to poor solubility in common solvents.

Solubility and Stability

  • Bulky substituents like tert-butyl or adamantyl reduce polarity, decreasing solubility in polar solvents (e.g., water, ethanol). For instance, this compound is typically soluble only in dichloromethane or toluene.
  • Allyl-containing analogs exhibit improved solubility in ethers due to partial polarity from the double bond.

Properties

IUPAC Name

1-tert-butylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2,3)11(9-12)7-5-4-6-8-11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGOJQAILJXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496456
Record name 1-tert-Butylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66261-96-9
Record name 1-tert-Butylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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